2-Butyl-1,3,6,2-dioxazaborocane

Vue d'ensemble

Description

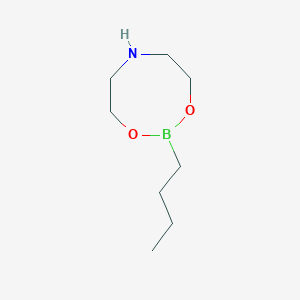

2-Butyl-1,3,6,2-dioxazaborocane is an organoboron compound with the chemical formula C6H14BNO2.

Applications De Recherche Scientifique

2-Butyl-1,3,6,2-dioxazaborocane has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential in drug delivery systems due to its boron content.

Medicine: Explored for its use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,3,6,2-dioxazaborocane typically involves the reaction of boronic acids with dialkanolamines. For instance, the reaction of aryl- or methylboronic acids with dialkanolamines can yield various 1,3,6,2-dioxazaborocanes . The treatment of (Me2NCH2CH2O)3B with MeN(CH2CH2OH)(CH2CPh2OH) can afford 2-[2-(dimethylamino)ethoxy]-1,3,6,2-dioxazaborocane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Butyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols.

Mécanisme D'action

The mechanism of action of 2-Butyl-1,3,6,2-dioxazaborocane involves its ability to form coordination bonds with various molecular targets. The boron atom in the compound can interact with nitrogen and oxygen atoms in biological molecules, influencing their structure and function. This interaction is crucial in applications like BNCT, where the compound targets cancer cells and facilitates their destruction upon neutron irradiation .

Comparaison Avec Des Composés Similaires

- 2-Fluoro-1,3,6,2-dioxazaborocane

- 2-Phenyl-1,3,6,2-dioxazaborocane

- 2-Methyl-1,3,6,2-dioxazaborocane

Comparison: 2-Butyl-1,3,6,2-dioxazaborocane is unique due to its butyl substituent, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where other compounds may not be as effective .

Activité Biologique

2-Butyl-1,3,6,2-dioxazaborocane is a boron-containing compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₈BNO₂ and features a dioxazaborocane ring structure. This unique configuration allows it to interact with biological systems in ways that are still being explored.

The biological activity of this compound is largely attributed to its interactions with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and signaling pathways.

- Protein Interaction : It interacts with proteins that are crucial for cellular processes such as signal transduction and cytoskeletal dynamics. For instance, studies indicate that it can affect actin polymerization and stability within cells .

- Cell Membrane Permeability : The compound's structure allows it to cross cell membranes effectively, facilitating its interaction with intracellular targets .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic processes essential for bacterial survival.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The cytotoxicity is believed to be linked to its ability to disrupt cellular processes such as apoptosis and cell cycle progression. For instance, one study reported significant apoptosis induction in human cancer cells treated with the compound .

Case Studies

- Cancer Research : A study investigated the effects of this compound on breast cancer cell lines. Results demonstrated that treatment led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways.

- Neuroprotective Effects : Another study explored the neuroprotective potential of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates under stress conditions.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | C₈H₁₈BNO₂ | Antimicrobial; Cytotoxic | Enzyme inhibition; Protein interaction |

| 3-(1,3-Benzothiazol-2-yl)butan-2-one | C₁₁H₁₁NOS | Antimicrobial; Anticancer | Tyrosine kinase inhibition |

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

- In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.

- Therapeutic Applications : Exploring its potential as a therapeutic agent in treating infections or cancers.

Propriétés

IUPAC Name |

2-butyl-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18BNO2/c1-2-3-4-9-11-7-5-10-6-8-12-9/h10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGBWTARQCUNEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCNCCO1)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323796 | |

| Record name | 2-butyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92527-13-4 | |

| Record name | 92527-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-butyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.